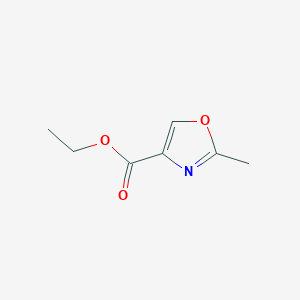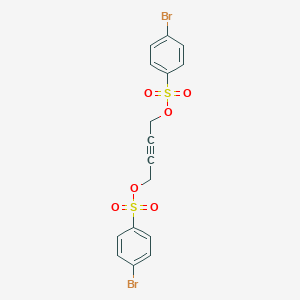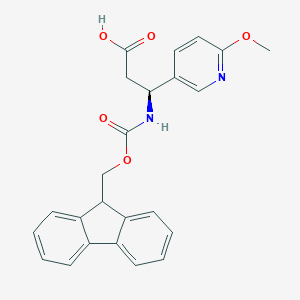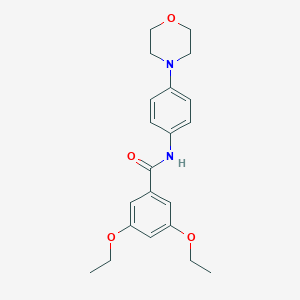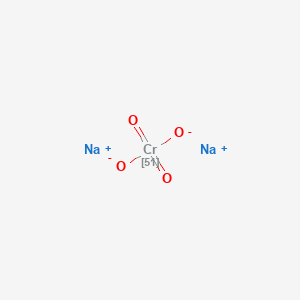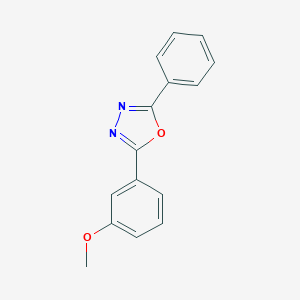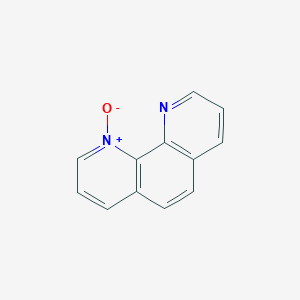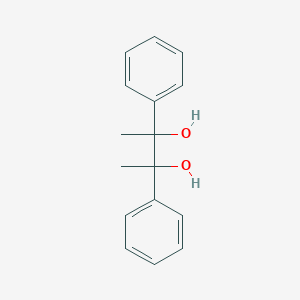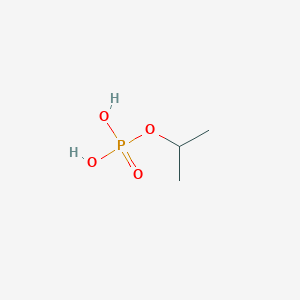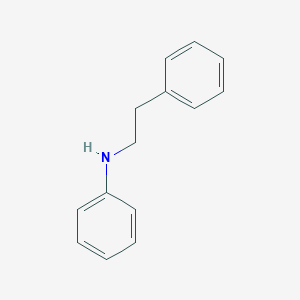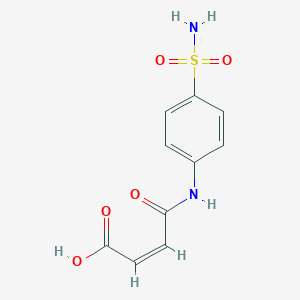
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a butenoic acid backbone with a sulfamoylphenyl group attached, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction proceeds under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its sulfamoyl group can mimic certain biological functionalities, making it useful in studying enzyme interactions and protein binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism of action of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The butenoic acid backbone allows for further chemical modifications, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Crotonic acid: Similar in structure but lacks the sulfamoylphenyl group.
Isocrotonic acid: Another isomer of butenoic acid with different spatial arrangement.
3-Butenoic acid: Similar backbone but different functional groups.
Uniqueness
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it more versatile and valuable in various applications compared to its simpler counterparts .
Propiedades
Número CAS |
1886-79-9 |
|---|---|
Fórmula molecular |
C10H10N2O5S |
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
(E)-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid |
InChI |
InChI=1S/C10H10N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)(H2,11,16,17)/b6-5+ |
Clave InChI |
XPUWNQCCZQOGTI-AATRIKPKSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N |
SMILES isomérico |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





